molecular formula C10H13N3O3S B1399767 Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate CAS No. 1072806-73-5

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate

Cat. No. B1399767
M. Wt: 255.3 g/mol
InChI Key: DKAUQWJNSZRYMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

While I couldn’t find the specific synthesis process for “Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate”, the synthesis of similar compounds often involves careful design, characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis2.



Molecular Structure Analysis

The molecular structure of a compound is typically determined using techniques such as X-Ray diffraction analysis2.



Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques, but specific information for this compound was not available in the resources I accessed.


Scientific Research Applications

Synthesis and Antimicrobial Applications

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate, has been modified and synthesized using readily available materials. The structures of the synthesized derivatives were confirmed through various spectroscopic techniques, and their antimicrobial activities were studied against strains of bacteria and fungi. The structure-activity relationship was analyzed using 3D-QSAR analysis, providing insights into the antimicrobial potential of these compounds (Desai, Bhatt, & Joshi, 2019).

Microwave-Assisted Synthesis

The reactions of 5-arylfuran-2-carboxaldehydes with compounds containing an active methylene group, including 2-thioxoimidazolidin-4-one, were studied under both classical heating and microwave-assisted conditions. Microwave irradiation showed a beneficial effect by shortening the reaction time and increasing yields, highlighting an efficient synthesis method for compounds related to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (Rábarová et al., 2004).

Antitumor Applications

An alternative synthesis route for the antitumor drug temozolomide, which avoids the use of hazardous materials, starts from a compound structurally similar to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate. This synthesis pathway involves hydrolysis followed by a Barton radical decarboxylation, demonstrating the compound's potential as a precursor in antitumor drug synthesis (Wang, Stevens, & Thomson, 1994).

Green Chemistry Approaches

Diethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Ethyl 4-(6-Chloroimidazo[2,1-b]thiazol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were synthesized using a green protocol. This approach not only reduces the environmental impact but also shortens the reaction time, offering a sustainable pathway for synthesizing compounds related to Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate (Morigi et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. Without specific information on “Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate”, it’s difficult to provide accurate information.


Future Directions

The future directions in the study of such compounds could involve further exploration of their potential neuroprotective and anti-neuroinflammatory properties2.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.


properties

IUPAC Name

ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c1-3-16-8(14)7-6(2)12-10(17-7)13-5-4-11-9(13)15/h3-5H2,1-2H3,(H,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKAUQWJNSZRYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCNC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-amino-4-methylthiazole-5-carboxylate (9.31 g, 49.99 mmol) in tetrahydrofuran (200 mL) was added 2-chloroethyl isocyanate (5.50 mL, 64.0 mmol) at ambient temperature. The resulting reaction mixture was heated to reflux for 7 hours, followed by the addition of potassium carbonate (8.30 g, 60.0 mmol) and tetra-n-butylammonium iodide (0.50 g, 1.35 mmol) and the resulting mixture was heated to reflux for 23 hours. The solvent was removed in vacuo, and the residue was washed with water (200 mL) and ethyl acetate (50 mL) to afford the title compound in 71% yield (9.10 g): mp 197-199° C.; 1H NMR (300 MHz, DMSO-d6) δ 7.83 (s, 1H), 4.20-3.93 (m, 4H), 3.49-3.43 (m, 2H), 2.46 (s, 3H), 1.20 (t, J=6.9 Hz, 3H); MS (ES+) m/z 256.3 (M+1).
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
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Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
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Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
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Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
Reactant of Route 5
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate
Reactant of Route 6
Ethyl 4-methyl-2-(2-oxoimidazolidin-1-yl)thiazole-5-carboxylate

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